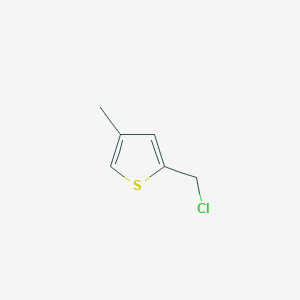

2-(Chloromethyl)-4-methylthiophene

説明

2-(Chloromethyl)-4-methylthiophene is a substituted thiophene derivative with the molecular formula C₆H₇ClS. Thiophenes are five-membered aromatic heterocycles containing a sulfur atom, and their derivatives are widely studied due to their presence in natural resources (e.g., petroleum, coal) and pharmacological applications . The chloromethyl (-CH₂Cl) and methyl (-CH₃) substituents on the thiophene ring enhance its reactivity, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its synthesis typically involves Friedel-Crafts alkylation or halogenation of methylthiophene precursors, followed by purification via distillation or crystallization .

特性

分子式 |

C6H7ClS |

|---|---|

分子量 |

146.64 g/mol |

IUPAC名 |

2-(chloromethyl)-4-methylthiophene |

InChI |

InChI=1S/C6H7ClS/c1-5-2-6(3-7)8-4-5/h2,4H,3H2,1H3 |

InChIキー |

XKMDFUUIIQBBAH-UHFFFAOYSA-N |

正規SMILES |

CC1=CSC(=C1)CCl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methylthiophene typically involves the chloromethylation of 4-methylthiophene. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the thiophene ring.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

化学反応の分析

Types of Reactions

2-(Chloromethyl)-4-methylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the thiophene ring.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution: Formation of 2-(Aminomethyl)-4-methylthiophene or 2-(Thiophenylmethyl)-4-methylthiophene.

Oxidation: Formation of this compound sulfoxide or sulfone.

Reduction: Formation of 4-methylthiophene or other reduced derivatives.

科学的研究の応用

2-(Chloromethyl)-4-methylthiophene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as an intermediate in the synthesis of drug candidates.

作用機序

The mechanism of action of 2-(Chloromethyl)-4-methylthiophene depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. In biological systems, its activity may involve interactions with cellular targets, leading to the disruption of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed.

類似化合物との比較

Key Compounds for Comparison

The following compounds share structural or functional similarities with 2-(Chloromethyl)-4-methylthiophene:

Epichlorohydrin (1-Chloro-2,3-epoxypropane)

4-Chloromethylthiazole

Bis(Chloromethyl)Ether (BCME)

Chloromethyl Pivalate

Comparative Data Table

Detailed Comparative Analysis

Epichlorohydrin

- Structural Similarity : Both contain a chloromethyl group (-CH₂Cl), but epichlorohydrin has an epoxide ring, enhancing its electrophilicity .

- Reactivity : Epichlorohydrin undergoes ring-opening reactions with nucleophiles (e.g., amines, alcohols), whereas this compound participates in electrophilic aromatic substitution due to the thiophene ring’s aromatic stability .

4-Chloromethylthiazole

- Functional Group Comparison : The chloromethyl group in both compounds enables nucleophilic substitution. However, the thiazole ring (with nitrogen and sulfur) in 4-chloromethylthiazole imparts greater polarity and hydrogen-bonding capacity compared to the thiophene derivative .

- Applications : 4-Chloromethylthiazole is primarily used in agrochemicals, while this compound is favored in pharmaceuticals due to its aromatic stability and compatibility with bioactive molecules .

Bis(Chloromethyl)Ether (BCME)

- Hazard Profile: BCME is a notorious carcinogen with extreme toxicity, unlike this compound, which lacks such severe risks. BCME’s high reactivity as a bifunctional alkylating agent limits its industrial use today .

- Structural Difference : BCME lacks an aromatic system, making it more volatile and reactive compared to the thiophene-based compound.

Chloromethyl Pivalate

- Reactivity : As an acyl chloride derivative, chloromethyl pivalate undergoes esterification and acylation reactions. In contrast, this compound’s reactivity is dominated by its aromatic ring and chloromethyl side chain .

- Stability : The pivalate group (tert-butyl ester) enhances steric protection, reducing unintended side reactions compared to the less hindered thiophene derivative .

Research Findings and Industrial Relevance

- Synthetic Utility : this compound is prized for its dual functionality (aromatic ring + chloromethyl group), enabling diverse derivatization pathways, such as Suzuki couplings or Grignard reactions .

- Safety Considerations : While BCME and epichlorohydrin require stringent safety protocols, this compound is generally handled under standard organic synthesis precautions .

生物活性

2-(Chloromethyl)-4-methylthiophene is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a chloromethyl and a methyl group attached. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in the synthesis of various biologically active compounds.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of thiophene showed strong antibacterial and antifungal activities against various pathogenic strains, including Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

RXR Agonism

Recent patents have explored the role of bicyclic substituted heteroaryl compounds, including those related to this compound, as retinoid X receptor (RXR) agonists. RXR plays a crucial role in regulating gene expression linked to cell differentiation and proliferation. Activation of RXR can lead to therapeutic effects in conditions like cancer and metabolic disorders .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of thiophene derivatives, including this compound, against clinical strains using disk diffusion methods. Results indicated a minimum inhibitory concentration (MIC) that suggests potential for development into new antibacterial agents .

- Antifungal Properties : In another case study, the compound was tested against Candida albicans, demonstrating moderate antifungal activity. This positions it as a candidate for further exploration in antifungal drug development .

- Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of this compound. Preliminary assessments suggest low toxicity levels in mammalian cell lines, indicating a favorable safety margin for therapeutic applications.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。